Dimethyl (diazomethyl)phosphonate

Description

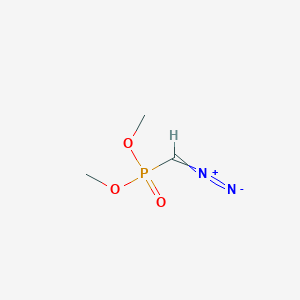

Structure

3D Structure

Properties

IUPAC Name |

diazo(dimethoxyphosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMIAJIRIZFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408487 | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27491-70-9 | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027491709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27491-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (diazomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL (DIAZOMETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK47F6C50T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl (diazomethyl)phosphonate: A Comprehensive Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent, is a pivotal tool in modern organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. This transformation, the Seyferth-Gilbert homologation, and its widely adopted modification, the Ohira-Bestmann reaction, offer a reliable and efficient pathway to introduce an alkyne functionality, a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a thorough examination of the associated reaction mechanisms.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its key precursor in the Ohira-Bestmann modification, Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), is essential for its safe and effective use. The following tables summarize their key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27491-70-9[1][2] |

| Molecular Formula | C₃H₇N₂O₃P[1][3] |

| Molecular Weight | 150.07 g/mol [1] |

| IUPAC Name | diazo(dimethoxyphosphoryl)methane[1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ³¹P NMR (CDCl₃) | 29.58 ppm[4] |

| ¹³C NMR (CDCl₃) | 122.4 (dq, JC-P = 21 Hz, JC-F = 265 Hz), 92.1 (m, JC-F = 41 Hz), 53.1 (d, JC-P = 6.5 Hz), 29.8 (d, JC-P = 141 Hz)[4] |

| IR (thin film) | 3256, 1462, 1257, 1183, 1100, 1077, 1039 cm⁻¹[4] |

Table 3: Physicochemical Properties of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

| Property | Value |

| CAS Number | 90965-06-3[5][6] |

| Molecular Formula | C₅H₉N₂O₄P[5][6] |

| Molecular Weight | 192.11 g/mol [5][6] |

| Appearance | Light yellow to yellow oil[5] |

| Density | 1.28 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.352-1.354[7] |

| Storage Conditions | Store at 0-8 °C under inert gas[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a diazo transfer reaction followed by deacylation. The following protocol is based on a convenient and reproducible procedure.[4]

Experimental Protocol: Synthesis via Diazo Transfer/Deacylation

Materials:

-

Dimethyl methylphosphonate

-

n-Butyllithium (n-BuLi) in hexanes

-

2,2,2-Trifluoroethyl trifluoroacetate (B77799)

-

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)

-

Triethylamine (B128534) (Et₃N)

-

Dry Tetrahydrofuran (THF)

-

Dry Acetonitrile (B52724) (CH₃CN)

Procedure:

-

Trifluoroacetylation: To a flame-dried round-bottomed flask under an inert atmosphere, add dry THF and cool to -78 °C. Add Dimethyl methylphosphonate, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 15-30 minutes. Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate and continue stirring at -78 °C for 15 minutes before warming to room temperature. The crude trifluoroacetylated intermediate is used directly in the next step without purification.[4]

-

Diazo Transfer and Deacylation: Dissolve the crude intermediate in dry acetonitrile. Add 4-acetamidobenzenesulfonyl azide and cool the solution to 0 °C. Slowly add triethylamine and allow the mixture to warm to room temperature, stirring overnight.[4]

-

Work-up and Purification: Remove the solvent by rotary evaporation. The resulting slurry contains the precipitated 4-acetamidobenzenesulfonamide. The crude this compound can be purified by filtration through silica (B1680970) gel to yield a product of sufficient purity for subsequent reactions. The overall yield is typically over 50%.[4]

The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is a powerful method for converting aldehydes and ketones into alkynes using this compound in the presence of a strong base.[6][8]

Reaction Mechanism

The reaction proceeds through several key steps, as illustrated in the diagram below.

Caption: Mechanism of the Seyferth-Gilbert Homologation.

The mechanism involves the deprotonation of this compound by a strong base, such as potassium tert-butoxide, to form a phosphonate-stabilized carbanion.[6] This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an adduct.[7] This intermediate undergoes cyclization to form an unstable oxaphosphetane, which then fragments to eliminate dimethyl phosphate and form a vinyl diazo species.[6] Subsequent loss of nitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-migration of either R¹ or R² to yield the final alkyne product.[6]

The Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification, which allows for the in situ generation of the reactive phosphonate (B1237965) anion under milder basic conditions, making it suitable for base-sensitive and enolizable substrates.[6] This is achieved by using Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6]

Synthesis of the Ohira-Bestmann Reagent

The Ohira-Bestmann reagent can be synthesized via a diazo transfer reaction to dimethyl (2-oxopropyl)phosphonate.

References

- 1. This compound | C3H7N2O3P | CID 5115033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 27491-70-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. chemimpex.com [chemimpex.com]

- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 7. Dimethyl (1-diazo-2-oxopropyl)phosphonate 10 acetonitrile H-NMR, = 96 HPLC 90965-06-3 [sigmaaldrich.com]

- 8. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to Dimethyl (diazomethyl)phosphonate (CAS: 27491-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl (diazomethyl)phosphonate, a key reagent in organic synthesis, particularly for the homologation of carbonyl compounds. This document details its chemical properties, synthesis, and applications, with a focus on the widely utilized Seyferth-Gilbert homologation and its subsequent modifications. Experimental protocols and reaction mechanisms are presented to facilitate its practical application in research and development.

Core Concepts and Properties

This compound, also known as the Seyferth-Gilbert reagent, is an organophosphorus compound with the CAS number 27491-70-9.[1][2][3][4][5] It is a valuable tool for the one-carbon homologation of aldehydes and ketones to alkynes.[6][7][8] This reaction extends the carbon chain by one carbon atom, transforming a carbonyl group into an alkyne functionality.[6]

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₂O₃P | [1][3][4][7] |

| Molecular Weight | 150.07 g/mol | [1][9] |

| Appearance | Distillable yellow liquid | [2][7] |

| Boiling Point | 59 °C at 0.42 mmHg | [7] |

| Refractive Index | nD²⁵ 1.4585 | [7] |

Synthesis of this compound

A convenient and reproducible method for the synthesis of this compound involves a diazo transfer/deacylation strategy.[8] This procedure allows for the isolation of the reagent in high purity and good overall yield (over 50%) without the need for purifying intermediates.[8]

Experimental Protocol: Synthesis of the Seyferth-Gilbert Reagent [8]

-

Trifluoroacetylation:

-

Dissolve Dimethyl methylphosphonate (B1257008) (1.0 eq) in dry THF and cool the mixture to -78 °C.

-

Add n-Butyllithium (1.0 eq) over 5 minutes and stir for 15-30 minutes at -78 °C.

-

Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (1.5 eq) and stir for an additional 15 minutes at -78 °C.

-

Allow the solution to warm to room temperature.

-

-

Diazo Transfer and Detrifluoroacetylation:

-

The resulting hygroscopic intermediate (dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate) is used directly in the next step.

-

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) is a convenient and commercially available diazo transfer reagent.[8] The detrifluoroacetylation occurs spontaneously under the reaction conditions.[8]

-

-

Purification:

-

The crude product is purified by filtration through silica (B1680970) gel to yield this compound of sufficient purity for storage and subsequent reactions.[8]

-

The Seyferth-Gilbert Homologation

The primary application of this compound is the Seyferth-Gilbert homologation, a reaction that converts aldehydes and aryl ketones into alkynes using a strong base, typically potassium tert-butoxide, at low temperatures.[6][10][11][12]

Reaction Mechanism:

The reaction proceeds through several key steps:[6][8][11]

-

Deprotonation: The strong base deprotonates the this compound to form a reactive anion.

-

Addition to Carbonyl: This anion attacks the carbonyl carbon of the aldehyde or ketone, forming an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane eliminates dimethylphosphate, yielding a vinyl diazo-intermediate.

-

Nitrogen Extrusion and Rearrangement: Loss of nitrogen gas generates a vinyl carbene, which then undergoes a 1,2-migration to form the final alkyne product.

Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

General Experimental Protocol: Seyferth-Gilbert Homologation

-

Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, thermometer, and an argon inlet.

-

Reagent Addition: Under an argon atmosphere, charge the flask with the aldehyde or ketone and potassium carbonate.

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add dry methanol (B129727) via cannula, followed by a solution of Dimethyl (1-diazo-2-oxopropyl)phosphonate (if using the Ohira-Bestmann modification) in acetonitrile (B52724).

-

Reaction: Stir the mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography.

-

Workup: Dilute the reaction mixture with diethyl ether, wash with 5% aqueous sodium bicarbonate solution, and dry over sodium sulfate.

-

Isolation: Evaporate the solvent to yield the alkyne product.

The Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification.[13] This protocol is particularly advantageous for base-sensitive substrates, such as enolizable aldehydes, which are prone to side reactions like aldol (B89426) condensation under the strongly basic conditions of the original procedure.[12]

The modification involves the in situ generation of the this compound carbanion from a more stable precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate (also known as the Ohira-Bestmann reagent, CAS: 90965-06-3), using a milder base like potassium carbonate in methanol.[6][11][13][14][15] The cleavage of the acetyl group generates the required carbanion under conditions that tolerate a wider range of functional groups, often leading to higher yields.[6][11]

Caption: Workflow of the Ohira-Bestmann modification.

Applications in Drug Development and Research

The synthesis of alkynes is of paramount importance in medicinal chemistry and drug development. Alkynes serve as versatile building blocks and are key components in:

-

Click Chemistry: Terminal alkynes are crucial for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and drug discovery.

-

Bioactive Molecules: Many natural products and pharmaceuticals contain alkyne moieties, which can contribute to their biological activity. The Seyferth-Gilbert homologation and its modifications provide an efficient route to these structures.

-

Cross-Coupling Reactions: Alkynes are valuable substrates in various cross-coupling reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.

The Ohira-Bestmann reagent, a precursor to the active species derived from this compound, is utilized in the synthesis of bioactive compounds and plays a role in the development of new therapeutic agents and agrochemicals.[14]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its reliable conversion of carbonyls to alkynes, especially with the milder conditions of the Ohira-Bestmann modification, ensures its continued importance in modern organic synthesis.

References

- 1. scbt.com [scbt.com]

- 2. CAS 27491-70-9: [(dimethoxyphosphoryl)methylidene]diazenium [cymitquimica.com]

- 3. 27491-70-9 | MFCD16876592 | (Dimethoxyphosphoryl)diazomethane [aaronchem.com]

- 4. usbio.net [usbio.net]

- 5. CAS#:27491-70-9 | Phosphonic acid,P-(diazomethyl)-, dimethyl ester | Chemsrc [chemsrc.com]

- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 7. Seyferth-Gilbert Reagent [drugfuture.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. This compound | C3H7N2O3P | CID 5115033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 14. chemimpex.com [chemimpex.com]

- 15. ジメチル(1-ジアゾ-2-オキソプロピル)ホスホネート 溶液 ~10% in acetonitrile (H-NMR), ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

The Seyferth-Gilbert Reagent: A Comprehensive Technical Guide to its Synthesis, Discovery, and Application in Alkyne Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate, is a pivotal tool in synthetic organic chemistry, enabling the efficient one-carbon homologation of aldehydes and ketones to alkynes. This transformation, known as the Seyferth-Gilbert homologation, offers a powerful method for the construction of the valuable alkyne functional group. This technical guide provides an in-depth exploration of the Seyferth-Gilbert reagent, from its initial discovery and synthesis to its reaction mechanism and the development of milder, more versatile modifications. Detailed experimental protocols for the synthesis of the reagent and its application in the homologation reaction are presented, alongside a comparative analysis of reaction yields with various substrates. This document aims to serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

Discovery and Evolution

The this compound reagent was first prepared in its pure form by Dietmar Seyferth and his colleagues in 1971.[1] The subsequent development of its application in converting aldehydes and ketones into alkynes was independently reported by J. C. Gilbert and U. Weerasooriya in 1982, establishing the Seyferth-Gilbert homologation as a significant synthetic methodology.[1]

The original protocol, while effective for aryl ketones and non-enolizable aldehydes, faced limitations with aliphatic or α-hydrogen-containing carbonyl compounds due to competitive side reactions.[1] This led to the development of a crucial modification by Shoji Ohira and later refined by Hans Bestmann. The Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, allows for the in-situ generation of the Seyferth-Gilbert reagent under milder basic conditions, such as potassium carbonate in methanol.[1] This modification significantly broadened the substrate scope to include base-sensitive and enolizable aldehydes, making the reaction more versatile and widely applicable.[2]

Synthesis of the Seyferth-Gilbert Reagent and its Precursors

The Seyferth-Gilbert reagent and its precursor, the Ohira-Bestmann reagent, can be synthesized through established laboratory procedures. A common method for the synthesis of the Ohira-Bestmann reagent involves a diazo transfer reaction.

Synthesis of the Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

A widely used and safer diazo transfer agent for this synthesis is 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA).

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Azide (p-ABSA)

This protocol is adapted from literature procedures.

-

Materials: 4-Acetamidobenzenesulfonyl chloride, sodium azide, acetone (B3395972), water.

-

Procedure:

-

Dissolve 4-acetamidobenzenesulfonyl chloride in acetone.

-

Separately, dissolve sodium azide in water.

-

Cool the 4-acetamidobenzenesulfonyl chloride solution in an ice bath.

-

Slowly add the aqueous sodium azide solution to the cooled acetone solution with vigorous stirring.

-

Continue stirring at 0°C for 1-2 hours.

-

Pour the reaction mixture into a larger volume of ice-water.

-

The white precipitate of 4-acetamidobenzenesulfonyl azide is collected by filtration, washed with cold water, and air-dried.

-

Experimental Protocol: Synthesis of the Ohira-Bestmann Reagent

This procedure is a general representation of the synthesis.

-

Materials: Dimethyl (2-oxopropyl)phosphonate, 4-acetamidobenzenesulfonyl azide (p-ABSA), a suitable base (e.g., triethylamine (B128534) or DBU), and a solvent (e.g., acetonitrile (B52724) or THF).

-

Procedure:

-

Dissolve dimethyl (2-oxopropyl)phosphonate in the chosen solvent.

-

Add the base to the solution and stir for a short period at room temperature.

-

Add p-ABSA to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Spectroscopic Data

| Reagent | 1H NMR (CDCl3, δ) | 13C NMR (CDCl3, δ) | IR (cm-1) |

| Seyferth-Gilbert Reagent | 3.80 (d, J = 12 Hz, 6H), 2.95 (d, J = 20 Hz, 1H) | 53.1 (d, J = 6.5 Hz), 29.8 (d, J = 141 Hz) | 3256, 1462, 1257, 1183, 1100, 1077, 1039 |

| Ohira-Bestmann Reagent | 3.83 (d, J = 11.6 Hz, 6H), 2.29 (s, 3H) | - | - |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

The Seyferth-Gilbert Homologation: Mechanism and Protocols

The Seyferth-Gilbert homologation provides a direct route to alkynes from aldehydes and ketones. The reaction proceeds through a series of well-defined steps.

Reaction Mechanism

The generally accepted mechanism for the Seyferth-Gilbert homologation is as follows:

-

Deprotonation: A strong base, such as potassium tert-butoxide, deprotonates the Seyferth-Gilbert reagent to form a phosphonate (B1237965) carbanion.

-

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Cyclization: The resulting alkoxide attacks the phosphorus atom in an intramolecular fashion, leading to the formation of a transient oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane undergoes a retro [2+2] cycloaddition-like fragmentation, eliminating dimethyl phosphate (B84403) and forming a vinyldiazo intermediate.

-

Nitrogen Extrusion and Rearrangement: The vinyldiazo compound loses a molecule of nitrogen gas to generate a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl shift to yield the final alkyne product.

Caption: Mechanism of the Seyferth-Gilbert Homologation.

Experimental Protocols

Protocol A: Classic Seyferth-Gilbert Homologation

This protocol is suitable for non-enolizable aldehydes and aryl ketones.

-

Materials: Aldehyde or ketone, Seyferth-Gilbert reagent, potassium tert-butoxide, anhydrous THF.

-

Procedure:

-

Dissolve the aldehyde or ketone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve the Seyferth-Gilbert reagent in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of potassium tert-butoxide in THF to the Seyferth-Gilbert reagent solution.

-

After stirring for a short period, add the resulting solution of the deprotonated reagent to the cooled solution of the carbonyl compound.

-

The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Protocol B: Ohira-Bestmann Modification

This protocol is preferred for base-sensitive and enolizable aldehydes.

-

Materials: Aldehyde, Ohira-Bestmann reagent, potassium carbonate, methanol.

-

Procedure:

-

Dissolve the aldehyde in methanol.[3]

-

Add potassium carbonate to the solution.[3]

-

Add the Ohira-Bestmann reagent to the mixture at room temperature.[3]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated as described in Protocol A.

-

Purification is typically achieved by column chromatography.

-

Caption: Comparison of Seyferth-Gilbert and Ohira-Bestmann workflows.

Substrate Scope and Yields

The Seyferth-Gilbert homologation and its Ohira-Bestmann modification are applicable to a wide range of aldehydes and ketones. The choice of protocol significantly impacts the reaction's success and yield, particularly with sensitive substrates.

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Seyferth-Gilbert Reagent, KOtBu, THF, -78°C to RT | Phenylacetylene | 60-90 (typical) | [1] |

| Acetophenone | Seyferth-Gilbert Reagent, KOtBu, THF, -78°C to RT | 1-Phenyl-1-propyne | Good | [1] |

| Enolizable Aldehyde | Seyferth-Gilbert Reagent, KOtBu, THF | Low/Complex mixture | - | [1] |

| Enolizable Aldehyde | Ohira-Bestmann Reagent, K₂CO₃, MeOH, RT | Terminal Alkyne | >80 (typical) | [1] |

| Aromatic Aldehydes | Ohira-Bestmann Reagent, K₂CO₃, MeOH, RT | Terminal Aryl Alkynes | High | [1] |

| Aliphatic Aldehydes | Ohira-Bestmann Reagent, K₂CO₃, MeOH, RT | Terminal Alkyl Alkynes | Good to High | [1] |

Conclusion

The Seyferth-Gilbert reagent and the associated homologation reaction represent a cornerstone in the synthesis of alkynes. The evolution of this methodology, particularly the development of the Ohira-Bestmann modification, has significantly expanded its utility, allowing for the efficient and mild conversion of a broad range of aldehydes and ketones. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively apply this powerful synthetic tool in their work. The continued exploration of this reaction and its variants will undoubtedly lead to further innovations in the field of organic synthesis.

References

Physical and chemical properties of Dimethyl (diazomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Dimethyl (diazomethyl)phosphonate, a key reagent in organic synthesis.

Core Physical and Chemical Properties

This compound, also known as the Seyferth-Gilbert reagent, is a versatile compound widely used for the one-carbon homologation of aldehydes and ketones to alkynes.[1][2] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₂O₃P | [3] |

| Molecular Weight | 150.07 g/mol | [3][4][5] |

| CAS Number | 27491-70-9 | [3] |

| Appearance | Light yellow to yellow oil | [6] |

| IUPAC Name | diazo(dimethoxyphosphoryl)methane | [3] |

| Synonyms | Seyferth-Gilbert reagent, Dimethylphosphonodiazomethane, P-(Diazomethyl)phosphonic Acid Dimethyl Ester, NSC 294729 | [3][5] |

| Exact Mass | 150.01942909 Da | [3] |

| Density | 1.28 g/mL at 25 °C (for a related compound) | [6] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Data

| Type | Data |

| ³¹P NMR | (CDCl₃, 100.2 MHz, rel to ext H₃PO₄) δ 29.58 |

| ¹³C NMR | (CDCl₃, 62.5 MHz) δ 122.4 (dq, JC-P = 21 Hz, JC-F = 265 Hz), 92.1 (m, JC-F = 41 Hz), 53.1 (d, JC-P = 6.5 Hz), 29.8 (d, JC-P = 141 Hz) |

| IR | (thin film) 3256, 1462, 1257, 1183, 1100, 1077, 1039 cm⁻¹ |

Synthesis of this compound

A convenient and reproducible method for the synthesis of this compound involves a diazo transfer/deacylation strategy.[1] This procedure allows for the isolation of the reagent in high purity. The overall synthesis is a one-pot process that includes the generation of the azide (B81097) transfer agent, diazotransfer to dimethyl (2-oxopropyl)phosphonate, and subsequent methanolysis.[8]

Experimental Protocol: Synthesis via Diazo Transfer

This protocol is adapted from a reported procedure.[1]

Materials:

-

Dimethyl methylphosphonate (B1257008)

-

n-Butyllithium in hexanes

-

2,2,2-Trifluoroethyl trifluoroacetate (B77799)

-

4-Acetamidobenzenesulfonyl azide (p-ABSA)

-

Dry Tetrahydrofuran (THF)

-

Dry Acetonitrile (B52724) (CH₃CN)

Procedure:

-

Trifluoroacetylation:

-

In a flame-dried 250 mL round-bottomed flask under an inert atmosphere, dissolve Dimethyl methylphosphonate (18.4 mmol) in 40 mL of dry THF.

-

Cool the mixture to -78 °C.

-

Slowly add n-Butyllithium (18.4 mmol) over 5 minutes and stir the solution at -78 °C for 15-30 minutes.

-

Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate (27.6 mmol) and continue stirring at -78 °C for 15 minutes.

-

Allow the solution to warm to room temperature. The resulting crude intermediate, dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate, is typically used directly in the next step without purification.

-

-

Diazo Transfer and Detrifluoroacetylation:

-

Dissolve the crude intermediate in 40 mL of dry CH₃CN.

-

Add 4-Acetamidobenzenesulfonyl azide (16.5 mmol) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add triethylamine (16.5 mmol) over approximately 5 minutes.

-

The detrifluoroacetylation occurs spontaneously under these conditions.

-

-

Purification:

-

The resulting p-acetamidobenzenesulfonamide byproduct can be precipitated and removed by filtration.

-

The filtrate, containing the desired this compound, is then purified by filtration through a plug of silica gel.

-

The purified product is of sufficiently high purity to be stored or used directly in subsequent reactions.

-

Caption: Workflow for the synthesis of this compound.

The Seyferth-Gilbert Homologation

The primary application of this compound is in the Seyferth-Gilbert homologation, a reaction that converts aldehydes or ketones into alkynes with one additional carbon atom.[2]

Reaction Mechanism

The reaction proceeds through the initial deprotonation of the phosphonate (B1237965) to form a carbanion. This anion then attacks the carbonyl compound, leading to a cycloadduct which eliminates dimethyl phosphate (B84403) to form a vinyl diazo intermediate. Subsequent loss of nitrogen gas generates a vinyl carbene, which undergoes a 1,2-hydride or 1,2-alkyl shift (Fritsch-Buttenberg-Wiechell rearrangement) to yield the final alkyne product.[2][9]

Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

Experimental Protocol: Seyferth-Gilbert Homologation

This is a general procedure for the homologation of an aldehyde to a terminal alkyne.

Materials:

-

Aldehyde

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the aldehyde in dry THF.

-

Cool the solution to -78 °C.

-

In a separate flask, dissolve this compound in dry THF and cool to -78 °C.

-

Slowly add a solution of potassium tert-butoxide in THF to the phosphonate solution at -78 °C to generate the phosphonate anion.

-

Transfer the resulting anion solution to the aldehyde solution via cannula at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude alkyne by column chromatography on silica gel.

Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the use of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[2] This reagent can generate the required this compound carbanion in situ under milder basic conditions (e.g., K₂CO₃ in methanol), making the reaction compatible with a wider range of functional groups.[2] The in-situ generation from the Ohira-Bestmann reagent often leads to higher yields for the formation of terminal alkynes from aldehydes.[2]

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Hazards: The related Ohira-Bestmann reagent is sold as a solution in acetonitrile and is classified as a flammable liquid and is harmful if inhaled or in contact with skin.[7][12] Similar precautions should be taken with this compound.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the relevant Safety Data Sheet (SDS) before handling this reagent.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 3. This compound | C3H7N2O3P | CID 5115033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Dimethyl (1-diazo-2-oxopropyl)phosphonate 10 acetonitrile H-NMR, = 96 HPLC 90965-06-3 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Dimethyl (diazomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (diazomethyl)phosphonate, also widely known as the Seyferth-Gilbert reagent, is a pivotal organophosphorus compound with significant applications in synthetic organic chemistry. Its primary utility lies in the one-carbon homologation of aldehydes and ketones to alkynes, a transformation known as the Seyferth-Gilbert homologation.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is a diazo compound containing a phosphonate (B1237965) functional group. The presence of the electron-withdrawing phosphonate group stabilizes the diazo moiety, rendering the compound relatively more stable than many other diazoalkanes.

Physicochemical Properties

Experimentally determined physicochemical data for pure this compound is not extensively reported in the literature. The table below summarizes available computed data and key identifiers. For reference, properties of the closely related and commercially available Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) are also provided where available.

| Property | This compound | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) |

| Molecular Formula | C₃H₇N₂O₃P[2][3] | C₅H₉N₂O₄P[4][5] |

| Molecular Weight | 150.07 g/mol [2][3] | 192.11 g/mol [4][5] |

| CAS Number | 27491-70-9[2][6] | 90965-06-3[4][5] |

| Appearance | Not reported (often generated in situ) | Light yellow to yellow oil[7] |

| Density | Not reported | 1.28 g/mL at 25 °C[7] |

| XLogP3-AA (Computed) | -0.4[2] | Not available |

Spectroscopic Data

Detailed spectroscopic characterization of isolated this compound is scarce in the literature, as it is often generated and used in situ. However, some data has been reported:

| Spectroscopic Data | This compound |

| IR (cm⁻¹) | 3256, 1462, 1257, 1183, 1100, 1077, 1039 |

Note: Due to the limited availability of experimental ¹H, ¹³C, and ³¹P NMR data for pure this compound, this information has been omitted. Researchers are advised to characterize the reagent upon synthesis.

Synthesis of this compound

A convenient and reproducible method for the synthesis of this compound involves a diazo transfer reaction. The following protocol is adapted from the literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl methylphosphonate (B1257008)

-

n-Butyllithium (n-BuLi) in hexanes

-

2,2,2-Trifluoroethyl trifluoroacetate (B77799)

-

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), dry

-

Acetonitrile (B52724) (CH₃CN), dry

Procedure:

-

Trifluoroacetylation: A solution of dimethyl methylphosphonate in dry THF is cooled to -78 °C. An equimolar amount of n-BuLi is added dropwise, and the mixture is stirred for 30 minutes. 2,2,2-Trifluoroethyl trifluoroacetate (1.5 equivalents) is then added rapidly. The reaction is stirred at -78 °C for 15 minutes before being warmed to room temperature. The solvent is removed under reduced pressure to yield the crude intermediate, dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate, which is used directly in the next step.

-

Diazo Transfer: The crude intermediate is dissolved in dry acetonitrile. 4-Acetamidobenzenesulfonyl azide (p-ABSA) (0.9 equivalents) is added, and the solution is cooled to 0 °C. Triethylamine (0.9 equivalents) is added slowly. The mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The resulting slurry is filtered, and the solvent is removed by rotary evaporation. The crude product is purified by filtration through a short plug of silica gel to afford this compound. The overall yield is typically over 50%.

Chemical Reactivity and Applications

The primary application of this compound is in the Seyferth-Gilbert homologation, a reaction that converts aldehydes and ketones into alkynes with one additional carbon atom.[1]

The Seyferth-Gilbert Homologation

The reaction proceeds via the deprotonation of the phosphonate by a strong base, such as potassium tert-butoxide, to form a carbanion. This anion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting adduct undergoes a cyclization to form an oxaphosphetane intermediate, which then eliminates dimethyl phosphate (B84403) and dinitrogen to generate a vinylidene carbene. A 1,2-hydride or 1,2-alkyl shift then furnishes the final alkyne product.[4]

Caption: The reaction mechanism of the Seyferth-Gilbert homologation.

Experimental Protocol: Seyferth-Gilbert Homologation of an Aldehyde

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

Aldehyde

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), dry

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of the aldehyde (1 equivalent) in dry THF is cooled to -78 °C in a flask under an inert atmosphere.

-

In a separate flask, a solution of this compound (1.2 equivalents) in dry THF is cooled to -78 °C.

-

Potassium tert-butoxide (1.2 equivalents) is added to the phosphonate solution, and the mixture is stirred for 30 minutes at -78 °C.

-

The resulting solution of the deprotonated reagent is then added slowly to the aldehyde solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired alkyne.

The Ohira-Bestmann Modification

A significant modification to the Seyferth-Gilbert homologation involves the use of Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent. This reagent can be used under milder basic conditions (e.g., K₂CO₃ in methanol), which is advantageous for substrates that are sensitive to strong bases.[8] The active this compound is generated in situ through the cleavage of the acetyl group.[9][10]

Caption: In situ generation of the Seyferth-Gilbert reagent via the Ohira-Bestmann modification.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, providing a reliable method for the conversion of aldehydes and ketones to alkynes. While the pure reagent is not as commonly handled as its precursor, the Ohira-Bestmann reagent, its in situ generation and subsequent reaction are cornerstones of modern synthetic strategies. This guide has provided a detailed overview of its structure, synthesis, and reactivity, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes [organic-chemistry.org]

- 2. This compound | C3H7N2O3P | CID 5115033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. (1-重氮-2-氧代丙基)膦酸二甲酯 溶液 ~10% in acetonitrile (H-NMR), ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (1-重氮-2-氧代丙基)膦酸二甲酯 溶液 ~10% in acetonitrile (H-NMR), ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS 27491-70-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemimpex.com [chemimpex.com]

- 8. An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes [organic-chemistry.org]

- 9. Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) Phosphonate: Generation of Dimethyl (Diazomethyl) Phosphonate and Reaction with Carbonyl Compounds | Semantic Scholar [semanticscholar.org]

- 10. scilit.com [scilit.com]

Spectroscopic and Synthetic Profile of Dimethyl (diazomethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent, is a pivotal reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. Its utility in the construction of complex molecular architectures makes it a valuable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic data associated with its common precursor, its synthesis, and a detailed experimental protocol for its in-situ generation and use. Due to the reactive and potentially explosive nature of diazo compounds, this compound is most commonly prepared and used immediately in solution without isolation.

Spectroscopic Data

Direct spectroscopic analysis of isolated this compound is not widely reported due to its limited stability. Therefore, the spectroscopic data presented here pertains to its stable and commercially available precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate , often referred to as the Ohira-Bestmann reagent. This compound is generated from this precursor via methanolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl (1-diazo-2-oxopropyl)phosphonate

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 3.86 | JP-H = 11.6 | Doublet | 6H, 2 x OCH₃ |

| 2.25 | Singlet | 3H, COCH₃ | |||

| ¹³C NMR | CDCl₃ | 187.7 | JP-C = 7.3 | Doublet | C=O |

| 53.8 | JP-C = 6.4 | Doublet | OCH₃ | ||

| 27.5 | Singlet | COCH₃ | |||

| ³¹P NMR | CDCl₃ | 16.5 | Singlet |

Note: The diazo carbon signal in ¹³C NMR is often broad or not observed due to quadrupolar relaxation and long relaxation times.

Infrared (IR) Spectroscopy of Dimethyl (1-diazo-2-oxopropyl)phosphonate

| Functional Group | Vibrational Frequency (ν) [cm⁻¹] |

| Diazo (N≡N) | ~2100 |

| Carbonyl (C=O) | ~1640 |

| Phosphoryl (P=O) | ~1260 |

| P-O-C | ~1030-1050 |

Experimental Protocols

The most common and convenient method for the preparation of this compound is through the in-situ methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate.

Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate

This procedure outlines the synthesis of the stable precursor reagent.

Materials:

-

Dimethyl (2-oxopropyl)phosphonate

-

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) or other suitable diazo transfer agent

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a stirred solution of dimethyl (2-oxopropyl)phosphonate in acetonitrile, add potassium carbonate at room temperature.

-

Slowly add a solution of 4-acetamidobenzenesulfonyl azide in acetonitrile to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or NMR).

-

Filter the reaction mixture to remove the solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure Dimethyl (1-diazo-2-oxopropyl)phosphonate.

In-situ Generation and Use of this compound (Seyferth-Gilbert Homologation)

This protocol describes the generation of the reagent and its immediate use for the conversion of an aldehyde to a terminal alkyne.

Materials:

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

-

Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

-

Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde substrate

-

Standard inert atmosphere glassware and techniques

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde substrate in anhydrous THF and methanol.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve Dimethyl (1-diazo-2-oxopropyl)phosphonate in anhydrous THF.

-

Add the solution of the phosphonate (B1237965) to the cooled aldehyde solution.

-

Slowly add potassium carbonate or potassium tert-butoxide to the reaction mixture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude alkyne is then purified by column chromatography.

Reaction Workflow

The following diagram illustrates the synthetic pathway from a starting aldehyde to the final alkyne product using the in-situ generation of this compound.

Caption: Synthetic workflow for the Seyferth-Gilbert homologation.

The Dawn of a Versatile Reagent: Early Applications of the Seyferth-Gilbert Reagent in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and reliable methods for the construction of carbon-carbon bonds is a cornerstone of synthetic organic chemistry. In this context, the development of reagents that enable the transformation of readily available functional groups into more complex structures is of paramount importance. One such transformative tool that emerged in the latter half of the 20th century is the Seyferth-Gilbert reagent, chemically known as dimethyl (diazomethyl)phosphonate. This guide delves into the early applications of this reagent, providing a comprehensive overview of its seminal role in the synthesis of alkynes, a fundamental functional group in organic chemistry and a key building block in the synthesis of pharmaceuticals and natural products.

Introduction: The Genesis of the Seyferth-Gilbert Reagent

The Seyferth-Gilbert reagent was first prepared in its pure form by Dietmar Seyferth and his coworkers in 1971.[1] Their initial work focused on the synthesis and reactivity of dimethylphosphono-substituted diazoalkanes. However, it was the independent discovery and development of its application in alkyne synthesis by J. C. Gilbert and U. Weerasooriya in 1982 that truly unlocked its potential as a powerful synthetic tool, leading to the reaction being named the Seyferth-Gilbert homologation.[1][2]

The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes and ketones into alkynes with the addition of one carbon atom.[3][4] This transformation proceeds via a base-promoted reaction of the Seyferth-Gilbert reagent with a carbonyl compound at low temperatures.[2] The early protocol typically employed a strong base, such as potassium tert-butoxide, in an inert solvent like tetrahydrofuran (B95107) (THF) at temperatures as low as -78 °C.[2]

The Core Transformation: The Seyferth-Gilbert Homologation

The fundamental application of the Seyferth-Gilbert reagent is the one-carbon homologation of aldehydes and ketones to yield terminal and internal alkynes, respectively. The reaction is particularly effective for aromatic aldehydes and ketones.[2]

Reaction Mechanism

The currently accepted mechanism of the Seyferth-Gilbert homologation involves several key steps, as illustrated below. The process begins with the deprotonation of the Seyferth-Gilbert reagent by a strong base to form a phosphonate-stabilized carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a β-hydroxy diazophosphonate intermediate. This intermediate subsequently cyclizes to form an unstable oxaphosphetane. Elimination of dimethyl phosphate (B84403) and dinitrogen from the oxaphosphetane generates a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift (a Fritsch-Buttenberg-Wiechell rearrangement) to afford the final alkyne product.[2]

Caption: The reaction mechanism of the Seyferth-Gilbert homologation.

Scope and Limitations of the Early Protocol

The initial studies by Gilbert and Weerasooriya demonstrated the utility of the Seyferth-Gilbert reagent for the synthesis of a variety of alkynes from aromatic aldehydes and ketones. The yields were generally good, typically ranging from 60% to 90%.[2]

However, the original protocol had its limitations. The requirement for a strong base like potassium tert-butoxide made it unsuitable for substrates with base-sensitive functional groups or enolizable protons, which could lead to side reactions such as aldol (B89426) condensation.[2] The low reaction temperatures also added to the practical complexity of the procedure.

Quantitative Data from Early Studies

The following table summarizes the results obtained by Gilbert and Weerasooriya in their seminal 1982 paper, showcasing the scope of the Seyferth-Gilbert homologation with various aromatic aldehydes and ketones.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | 85 |

| 2 | p-Anisaldehyde | p-Methoxyphenylacetylene | 91 |

| 3 | p-Chlorobenzaldehyde | p-Chlorophenylacetylene | 88 |

| 4 | p-Nitrobenzaldehyde | p-Nitrophenylacetylene | 60 |

| 5 | Cinnamaldehyde | 1-Phenyl-1-buten-3-yne | 75 |

| 6 | Acetophenone | 1-Phenylethyne | 70 |

| 7 | Benzophenone | Diphenylacetylene | 95 |

| 8 | 4-Methoxybenzophenone | 1-(4-Methoxyphenyl)-1-phenylethyne | 85 |

| 9 | 4,4'-Dichlorobenzophenone | Bis(4-chlorophenyl)acetylene | 92 |

Data sourced from Gilbert, J. C.; Weerasooriya, U. J. Org. Chem. 1982, 47 (10), 1837–1845.

Key Experimental Protocols from the Foundational Literature

For the benefit of researchers seeking to understand the historical context and practical aspects of these early discoveries, the detailed experimental procedures from the original publications are provided below.

Synthesis of this compound (Seyferth-Gilbert Reagent)

The following procedure is adapted from the 1971 paper by Seyferth, Marmor, and Hilbert, describing the original synthesis of the reagent.

Procedure for the Diazotization of Dimethyl (Aminomethyl)phosphonate:

A solution of dimethyl (aminomethyl)phosphonate (0.10 mol) in water (50 mL) is cooled to 0 °C in an ice-salt bath. To this stirred solution is added concentrated hydrochloric acid (20 mL). A solution of sodium nitrite (B80452) (0.12 mol) in water (30 mL) is then added dropwise over a period of 1 hour, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C. The resulting yellow oil is extracted with diethyl ether (3 x 50 mL). The combined ethereal extracts are washed with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound. The product can be further purified by distillation under reduced pressure, but caution is advised as diazo compounds can be explosive.

General Procedure for the Seyferth-Gilbert Homologation of Aldehydes and Ketones

The following is a general procedure based on the work of Gilbert and Weerasooriya for the conversion of carbonyl compounds to alkynes.

General Procedure for the Preparation of Alkynes:

To a stirred solution of potassium tert-butoxide (1.1 mmol) in dry tetrahydrofuran (10 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of this compound (1.0 mmol) in dry tetrahydrofuran (5 mL) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde or ketone (1.0 mmol) in dry tetrahydrofuran (5 mL) is then added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude alkyne product is then purified by column chromatography on silica (B1680970) gel or by distillation.

The Evolution of the Reagent: The Ohira-Bestmann Modification

The limitations of the original Seyferth-Gilbert protocol, particularly the use of a strong base, spurred further research into milder alternatives. This led to the development of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This modified reagent generates the active phosphonate (B1237965) carbanion in situ under much milder basic conditions (e.g., using potassium carbonate in methanol), thus significantly expanding the substrate scope to include base-sensitive and enolizable aldehydes.[3]

Caption: The Ohira-Bestmann modification for the in situ generation of the Seyferth-Gilbert reagent anion.

Conclusion

The early applications of the Seyferth-Gilbert reagent marked a significant advancement in synthetic organic chemistry, providing a straightforward and generally high-yielding method for the synthesis of alkynes from readily available carbonyl compounds. While the original protocol had its limitations, it laid the groundwork for further methodological developments, most notably the Ohira-Bestmann modification, which broadened the applicability of this powerful transformation. The foundational work of Seyferth, Gilbert, and Weerasooriya has had a lasting impact on the field, and the Seyferth-Gilbert homologation and its variants remain valuable tools for synthetic chemists in academia and industry, including those in drug development where the construction of complex molecular architectures is paramount.

References

- 1. Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

The Seyferth-Gilbert Homologation: A Technical Guide to Alkyne Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Seyferth-Gilbert homologation, a powerful chemical reaction for the one-carbon extension of aldehydes and ketones to alkynes. We will delve into the core mechanism, present quantitative data for substrate scope, and provide detailed experimental protocols. Furthermore, this document includes visualizations of the reaction pathways to facilitate a comprehensive understanding.

Introduction

The Seyferth-Gilbert homologation is a chemical reaction that converts an aldehyde or ketone into an alkyne with one additional carbon atom.[1][2][3] This transformation is achieved using dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent.[1][2] The reaction is typically base-promoted, with potassium tert-butoxide being a common choice.[1][2][3] A significant advancement in this field is the Bestmann-Ohira modification, which utilizes a different reagent under milder basic conditions, thereby broadening the applicability of the reaction to base-sensitive substrates.[1][4]

Core Reaction Mechanism

The currently accepted mechanism for the Seyferth-Gilbert homologation proceeds through several key steps:

-

Deprotonation: A strong base, typically potassium tert-butoxide, deprotonates the Seyferth-Gilbert reagent to form a phosphonate (B1237965) carbanion.[1]

-

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an alkoxide intermediate.[1]

-

Cyclization: The alkoxide then undergoes an intramolecular cyclization to form a transient four-membered oxaphosphetane intermediate.[1]

-

Cycloelimination: This intermediate fragments in a process similar to the Wittig reaction, yielding a vinyl diazo species and dimethyl phosphate.[1]

-

Nitrogen Extrusion and Rearrangement: Upon warming, the vinyl diazo compound loses a molecule of nitrogen gas to generate a highly reactive vinylidene carbene. This carbene then undergoes a 1,2-hydride or 1,2-alkyl shift to furnish the final alkyne product.[1]

An alternative mechanistic pathway involving the loss of nitrogen before the cycloelimination has been considered but is generally ruled out.[1]

The Bestmann-Ohira Modification

The original Seyferth-Gilbert protocol requires a strong base, which limits its use with base-sensitive substrates, such as enolizable aldehydes. The Bestmann-Ohira modification addresses this limitation by using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent). In the presence of a milder base like potassium carbonate and methanol (B129727), this reagent generates the same key this compound anion in situ.[1][4] This allows the reaction to proceed under much gentler conditions.

Visualizing the Reaction Pathways

To illustrate the intricate steps of these reactions, the following diagrams are provided in the DOT language.

Caption: Mechanism of the Seyferth-Gilbert Homologation.

Caption: The Bestmann-Ohira Modification for in situ anion generation.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields of alkynes obtained from various aldehydes and ketones using the Seyferth-Gilbert homologation and its Bestmann-Ohira modification.

Table 1: Original Seyferth-Gilbert Homologation with Various Carbonyls

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | 85 |

| 2 | p-Anisaldehyde | 1-Ethynyl-4-methoxybenzene | 90 |

| 3 | p-Nitrobenzaldehyde | 1-Ethynyl-4-nitrobenzene | 75 |

| 4 | p-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 88 |

| 5 | Cinnamaldehyde | 1-Buten-3-yne | 60 |

| 6 | Acetophenone | 1-Phenylethyne | 70 |

| 7 | Benzophenone | Diphenylacetylene | 95 |

| 8 | Cyclohexanone | Ethynylcyclohexane | 55 |

Yields are approximate and can vary based on reaction conditions.

Table 2: Bestmann-Ohira Modification with Various Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Octanal | 1-Nonyne | 92 |

| 2 | Citronellal | 3,7-Dimethyl-1,6-octadiene | 85 |

| 3 | Benzaldehyde | Phenylacetylene | 95 |

| 4 | 2-Naphthaldehyde | 2-Ethynylnaphthalene | 98 |

| 5 | Furfural | 2-Ethynylfuran | 88 |

| 6 | 3-Phenylpropanal | 4-Phenyl-1-butyne | 84 |

| 7 | Dodecanal | 1-Tridecyne | 91 |

Yields are approximate and can vary based on reaction conditions.

Experimental Protocols

Below are detailed methodologies for performing the Seyferth-Gilbert homologation and the Bestmann-Ohira modification.

General Procedure for the Original Seyferth-Gilbert Homologation

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium tert-butoxide (1.1 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Appropriate solvents for extraction and chromatography

Procedure:

-

A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, potassium tert-butoxide is added portion-wise, and the mixture is stirred for 30 minutes at -78 °C.

-

A solution of the carbonyl compound in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkyne.

General Procedure for the Bestmann-Ohira Modification

Materials:

-

Aldehyde (1.0 equiv)

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent) (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate solvents for extraction and chromatography

Procedure:

-

To a solution of the aldehyde in anhydrous methanol, potassium carbonate is added, and the suspension is stirred at room temperature.

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate is then added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the terminal alkyne.[5]

Conclusion

The Seyferth-Gilbert homologation and its more versatile Bestmann-Ohira modification are indispensable tools in modern organic synthesis for the construction of alkynes. A thorough understanding of the underlying mechanisms, substrate scope, and experimental nuances is critical for the successful application of these reactions in the synthesis of complex molecules, including active pharmaceutical ingredients. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical sciences.

References

- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Key Intermediates in the Seyferth-Gilbert Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Seyferth-Gilbert reaction is a powerful and widely utilized method in organic synthesis for the conversion of aldehydes and ketones into terminal or internal alkynes, a crucial functional group in medicinal chemistry and materials science. This one-carbon homologation proceeds through a series of reactive intermediates that dictate the reaction's outcome and efficiency. This technical guide provides a detailed exploration of the core mechanistic pathway, focusing on the key intermediates, and includes experimental protocols and quantitative data to support researchers in their practical applications.

The Mechanistic Pathway: A Step-by-Step Analysis

The generally accepted mechanism for the Seyferth-Gilbert homologation involves four key intermediates. The reaction is initiated by the deprotonation of a diazomethylphosphonate reagent, which then engages the carbonyl substrate in a sequence of transformations culminating in the desired alkyne.

-

Formation of the Phosphonate (B1237965) Anion: The reaction commences with the deprotonation of the α-carbon of the Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate, by a strong base, typically potassium tert-butoxide, to generate a nucleophilic phosphonate anion.[1][2] In the milder Bestmann-Ohira modification, the same anion is generated in situ from dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent) through the action of a weaker base like potassium carbonate in methanol (B129727).[1][2]

-

Oxaphosphetane Intermediate: The highly reactive phosphonate anion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone substrate.[2][3] This addition leads to the formation of a transient, four-membered heterocyclic intermediate known as an oxaphosphetane.[2][3] While direct spectroscopic observation of this intermediate in the Seyferth-Gilbert reaction is challenging due to its fleeting nature, its existence is strongly supported by analogy to the well-studied Wittig reaction, where oxaphosphetanes have been detected and characterized.

-

Vinyl Diazo Intermediate: The oxaphosphetane intermediate rapidly collapses through a retro-[2+2] cycloaddition-like process. This fragmentation results in the elimination of dimethyl phosphate (B84403) and the formation of a vinyl diazo intermediate.[2][3]

-

Vinylidene Carbene and 1,2-Shift: The vinyl diazo compound is unstable and readily extrudes molecular nitrogen upon warming to generate a highly reactive vinylidene carbene intermediate.[2][3] This carbene then undergoes a rapid 1,2-hydride or 1,2-alkyl/aryl shift, which leads to the final, more stable alkyne product.[2][3] The migratory aptitude of the substituent on the carbene can influence the reaction's efficiency.

The overall transformation can be visualized as a signaling pathway from the starting materials to the final alkyne product, proceeding through the key intermediates.

Caption: The reaction mechanism of the Seyferth-Gilbert homologation.

Quantitative Data on Reaction Yields

The Seyferth-Gilbert reaction and its Bestmann-Ohira modification are known for their generally good to excellent yields across a range of substrates. Below is a summary of representative yields for the conversion of various aldehydes and ketones to their corresponding alkynes.

| Substrate (Aldehyde/Ketone) | Reagent/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | This compound, t-BuOK, THF, -78 °C to rt | Phenylacetylene (B144264) | 85 | [3] |

| 4-Nitrobenzaldehyde | This compound, t-BuOK, THF, -78 °C to rt | 4-Nitrophenylacetylene | 92 | [3] |

| 4-Methoxybenzaldehyde | This compound, t-BuOK, THF, -78 °C to rt | 4-Methoxyphenylacetylene | 88 | [3] |

| Cinnamaldehyde | This compound, t-BuOK, THF, -78 °C to rt | 1-Phenyl-1-buten-3-yne | 75 | [3] |

| Cyclohexanecarboxaldehyde (B41370) | Bestmann-Ohira Reagent, K2CO3, MeOH, rt | Ethynylcyclohexane (B1294493) | 95 | [2] |

| 1-Naphthaldehyde | Bestmann-Ohira Reagent, K2CO3, MeOH, rt | 1-Ethynylnaphthalene | 98 | [2] |

| Acetophenone | This compound, t-BuOK, THF, -78 °C to rt | 1-Phenylethyne | 65 | [3] |

| Benzophenone | This compound, t-BuOK, THF, -78 °C to rt | Diphenylacetylene | 91 | [3] |

Experimental Protocols

Protocol 1: Original Seyferth-Gilbert Homologation of Benzaldehyde

This protocol details the conversion of benzaldehyde to phenylacetylene using this compound and potassium tert-butoxide.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

A solution of this compound (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

-

Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the stirred solution, and the mixture is stirred at -78 °C for 30 minutes.

-

A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford phenylacetylene.

Protocol 2: Bestmann-Ohira Modification for the Synthesis of Ethynylcyclohexane

This protocol describes the synthesis of ethynylcyclohexane from cyclohexanecarboxaldehyde using the Bestmann-Ohira reagent under milder conditions.

Materials:

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)

-

Potassium carbonate (K2CO3)

-

Cyclohexanecarboxaldehyde

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous methanol at room temperature is added potassium carbonate (2.0 equivalents).

-

The Bestmann-Ohira reagent (1.2 equivalents) is then added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is diluted with diethyl ether and washed with water.

-

The aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The residue is purified by distillation or flash column chromatography to yield ethynylcyclohexane.

The logical workflow for a typical Seyferth-Gilbert reaction, from setup to product isolation, is illustrated below.

Caption: A generalized experimental workflow for the Seyferth-Gilbert reaction.

Evidence for Key Intermediates

The transient nature of the intermediates in the Seyferth-Gilbert reaction makes their direct characterization challenging. However, their existence is supported by a combination of mechanistic studies, trapping experiments, and spectroscopic analysis of analogous systems.

Trapping the Vinylidene Carbene: The formation of the vinylidene carbene intermediate is supported by trapping experiments. For instance, when the reaction is carried out in the presence of an alcohol, such as methanol, the corresponding methyl enol ether can be isolated as a byproduct. This occurs from the trapping of the carbene by the alcohol, providing strong evidence for its transient existence.

The logical relationship between the vinylidene carbene and the alkyne product, as well as the trapped enol ether, is depicted below.

Caption: Fate of the vinylidene carbene intermediate.

References

The Pivotal Role of Potassium tert-Butoxide in Seyferth-Gilbert Homologation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals